

FHT-1015: A Targeted Approach to BAF Complex Remodeling in Oncology

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Compound of Interest

Compound Name: FHT-1015

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An In-depth Technical Guide on the Mechanism and Application of a Novel SMARCA4/2 ATPase Inhibitor

Executive Summary

The SWI/SNF chromatin remodeling complexes, known as BAF (BRG1/BRM-associated factor) complexes in mammals, are critical regulators of gene expression and chromatin architecture. [1][2] Comprised of multiple subunits, these complexes utilize the ATPase activity of their catalytic subunits, SMARCA4 (BRG1) or SMARCA2 (BRM), to modulate nucleosome positioning and DNA accessibility. [2][3] Mutations and dysregulation of BAF complex subunits are implicated in approximately 20-25% of human cancers, making them a compelling target for therapeutic intervention. [1][4][5] **FHT-1015** is a potent, selective, and allosteric inhibitor of the SMARCA4 and SMARCA2 ATPases. [6][7] This guide provides a comprehensive technical overview of **FHT-1015**, detailing its mechanism of action, quantitative biochemical and cellular activity, the experimental protocols used for its characterization, and its therapeutic rationale in transcription factor-driven cancers.

The BAF Chromatin Remodeling Complex

The mammalian BAF complex is a multi-subunit protein assembly essential for regulating gene expression by altering the structure of chromatin. [8] By hydrolyzing ATP, the core ATPase subunits, SMARCA4 or SMARCA2, generate the energy required to slide, evict, or restructure nucleosomes. [2][3] This remodeling activity is fundamental to numerous cellular processes, including transcription, DNA repair, and replication. [8][9]

There are three main subtypes of BAF complexes—canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (GBAF/ncBAF)—each with a distinct subunit composition that dictates its specific genomic targeting and function.[2][8] The modular nature of the BAF complex means that mutations in different subunits can lead to distinct cancer phenotypes, often by disrupting the regulation of lineage-specific enhancers and promoters.[2][10]

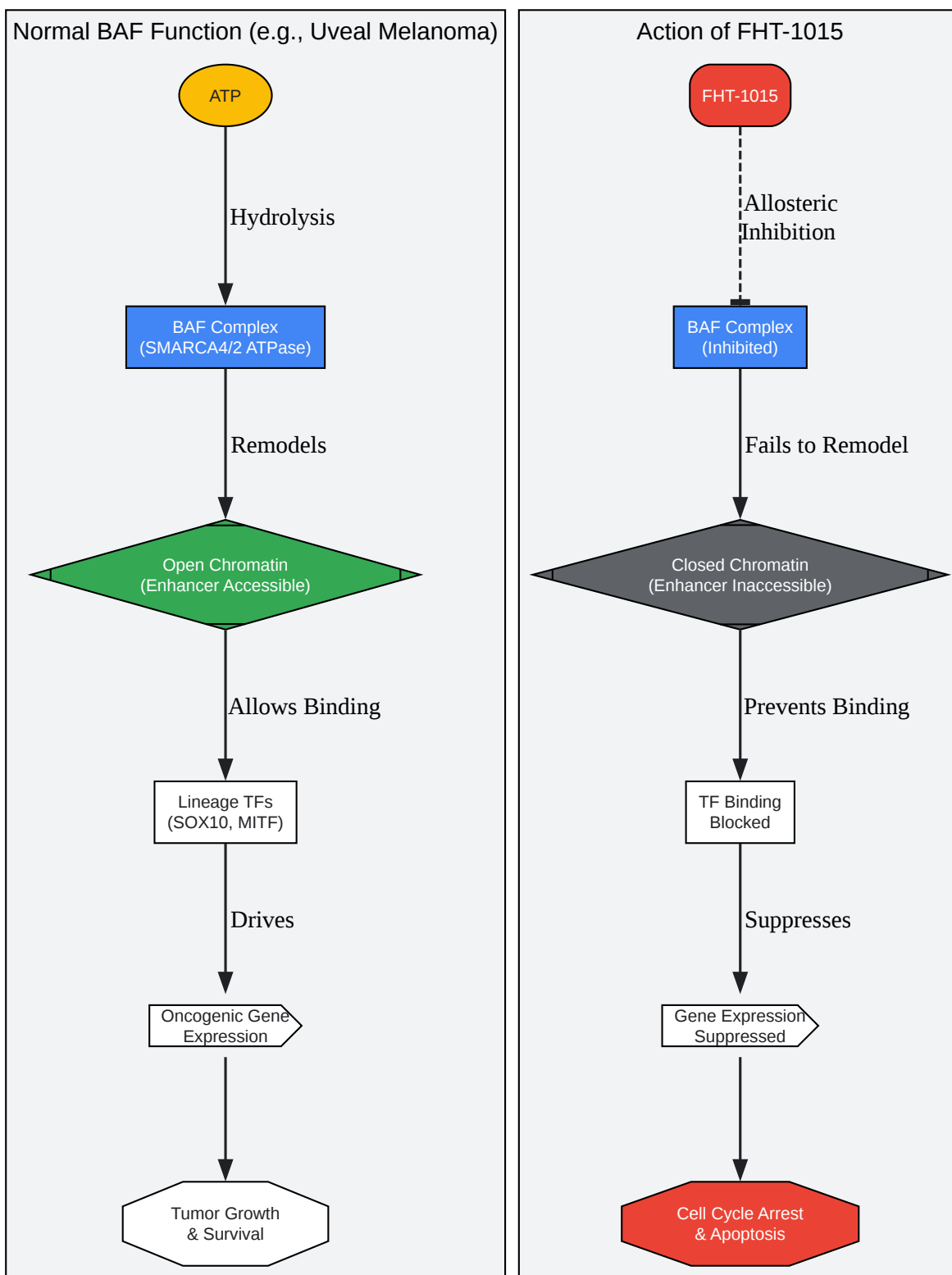
FHT-1015: A Selective Allosteric Inhibitor of the BAF Complex

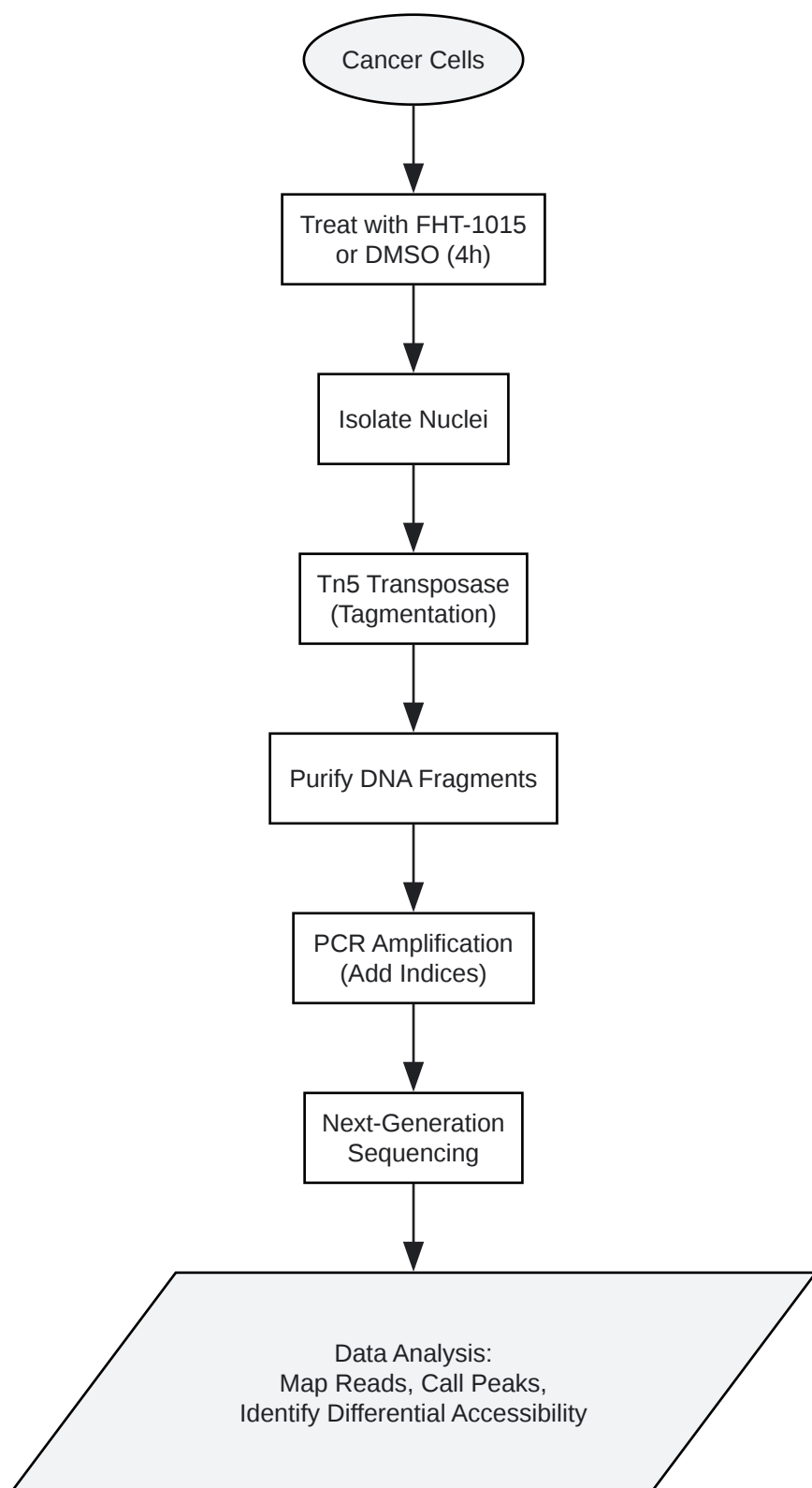
FHT-1015 is a small molecule developed as a selective, allosteric inhibitor of the SMARCA4 and SMARCA2 ATPases.[6][7] Unlike ATP-competitive inhibitors, **FHT-1015** binds to an allosteric site, inducing a conformational change that impedes ATPase activity.[6][11] This unique mechanism provides high selectivity and potent inhibition of the BAF complex's core enzymatic function.

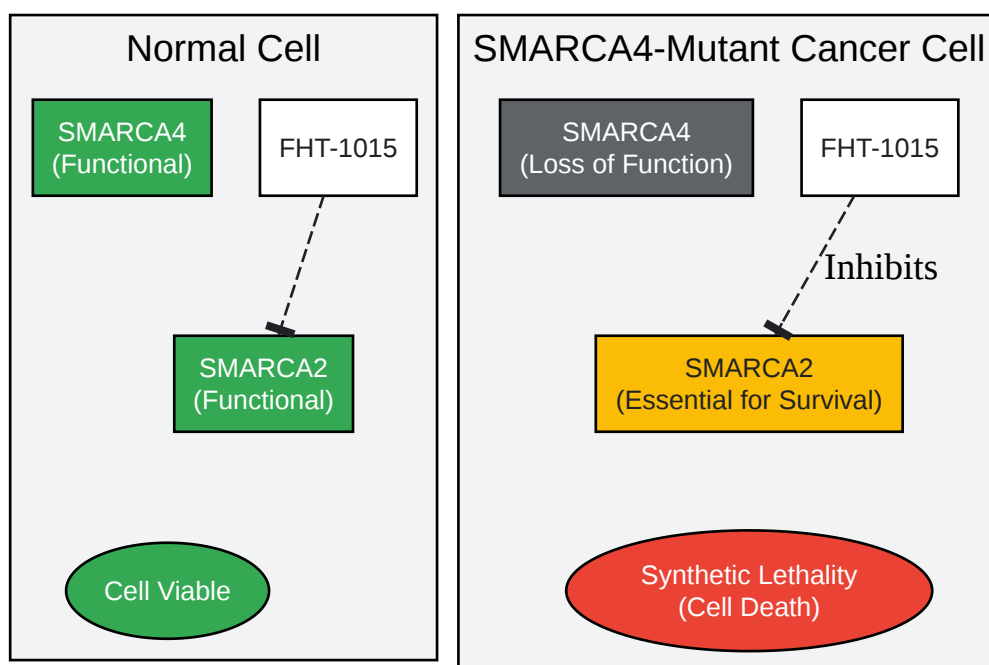
Mechanism of Action

The primary mechanism of **FHT-1015** involves the direct inhibition of the SMARCA4/2 ATPase engine of the BAF complex.[12] In many transcription factor (TF)-driven cancers, such as uveal melanoma, the BAF complex is required to maintain chromatin accessibility at key enhancer regions.[13][14] This open chromatin state allows master transcriptional regulators, like SOX10 and MITF, to bind and drive the expression of genes essential for tumor cell proliferation and survival.[11][12]

FHT-1015-mediated inhibition of the BAF ATPase leads to a rapid and specific decrease in chromatin accessibility at these critical enhancer sites.[13] This effectively closes the chromatin landscape, preventing the binding of lineage-defining transcription factors.[14] The subsequent downregulation of the oncogenic gene expression program results in cell cycle arrest and apoptosis in susceptible cancer cells.[11]







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